

A Comparative Analysis of the Biological Activities of Methyl Indoline-3-Carboxylate Derivatives

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Compound of Interest

Compound Name: *Methyl indoline-3-carboxylate*

Cat. No.: *B1419203*

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A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Its derivative, the indoline-3-carboxylate moiety, has garnered significant attention for its therapeutic potential across various disease areas. This guide provides a comprehensive comparison of the biological activities of **methyl indoline-3-carboxylate** derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data supporting these activities, detail the methodologies for their evaluation, and explore the underlying mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several **methyl indoline-3-carboxylate** derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[\[1\]](#)[\[2\]](#)

Comparative Anticancer Potency

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values of representative **methyl indoline-3-carboxylate** and related indole derivatives against various cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
3-{4-(5-mercaptop-1,3,4-oxadiazol-2-yl)phenylimino}-5-bromoindolin-2-one	HeLa (Cervical Cancer)	10.64	[3]
3-{4-(5-mercaptop-1,3,4-oxadiazol-2-yl)phenylimino}-5-chloroindolin-2-one	HeLa (Cervical Cancer)	11.21	[3]
3-{4-(5-mercaptop-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoroindolin-2-one	HeLa (Cervical Cancer)	12.58	[3]
Cisplatin (Standard Drug)	HeLa (Cervical Cancer)	13.54	[3]
Indole-based Tyrphostin Derivative 2a	HCT-116 (Colon Cancer)	0.8	[4]
Indole-based Tyrphostin Derivative 2b	HCT-116 (Colon Cancer)	0.5	[4]
Gefitinib (Standard Drug)	HCT-116 (Colon Cancer)	5.0	[4]
Sorafenib (Standard Drug)	HCT-116 (Colon Cancer)	3.0	[4]
Indolyl-methylidene Phenylsulfonylhydrazone 3b	MCF-7 (Breast Cancer)	4.0	[5]
Indolyl-methylidene Phenylsulfonylhydrazone 3f	MDA-MB-231 (Breast Cancer)	4.7	[5]

Expert Analysis: The data clearly indicates that substitutions on the indoline ring significantly influence the anticancer activity. For instance, halogen substitutions at the C5 position of the indolin-2-one ring result in potent activity against HeLa cells, with potency comparable to the standard anticancer drug, Cisplatin.[3] Furthermore, the indole-based tyrphostin derivatives 2a and 2b exhibit sub-micromolar IC₅₀ values against HCT-116 colon cancer cells, surpassing the efficacy of established kinase inhibitors like gefitinib and sorafenib.[4] The selective cytotoxicity of certain derivatives against specific cancer cell lines, such as the phenylsulfonylhydrazones against breast cancer cells, highlights the potential for developing targeted therapies.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

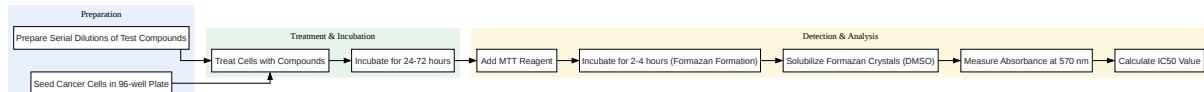
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

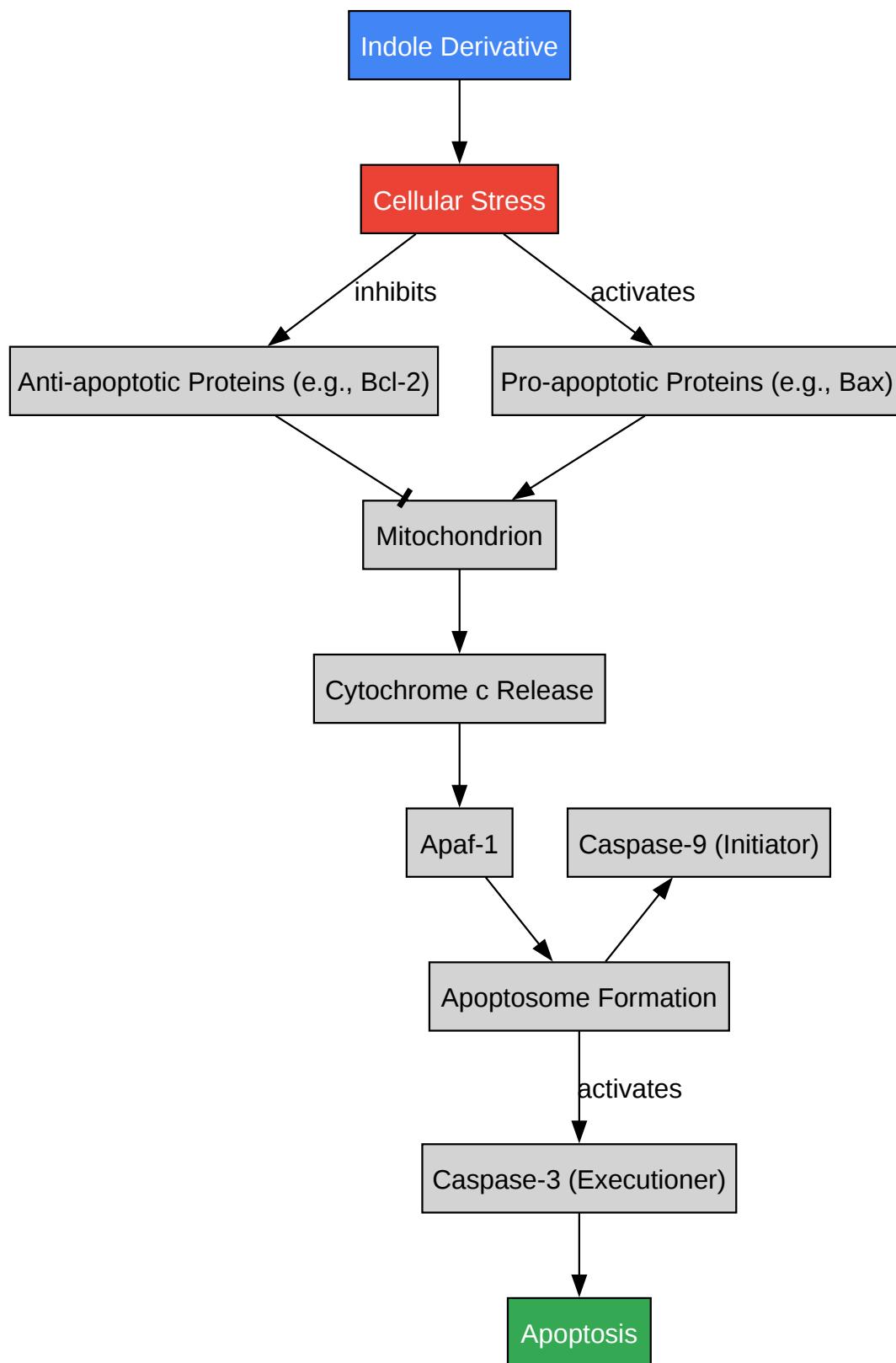
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

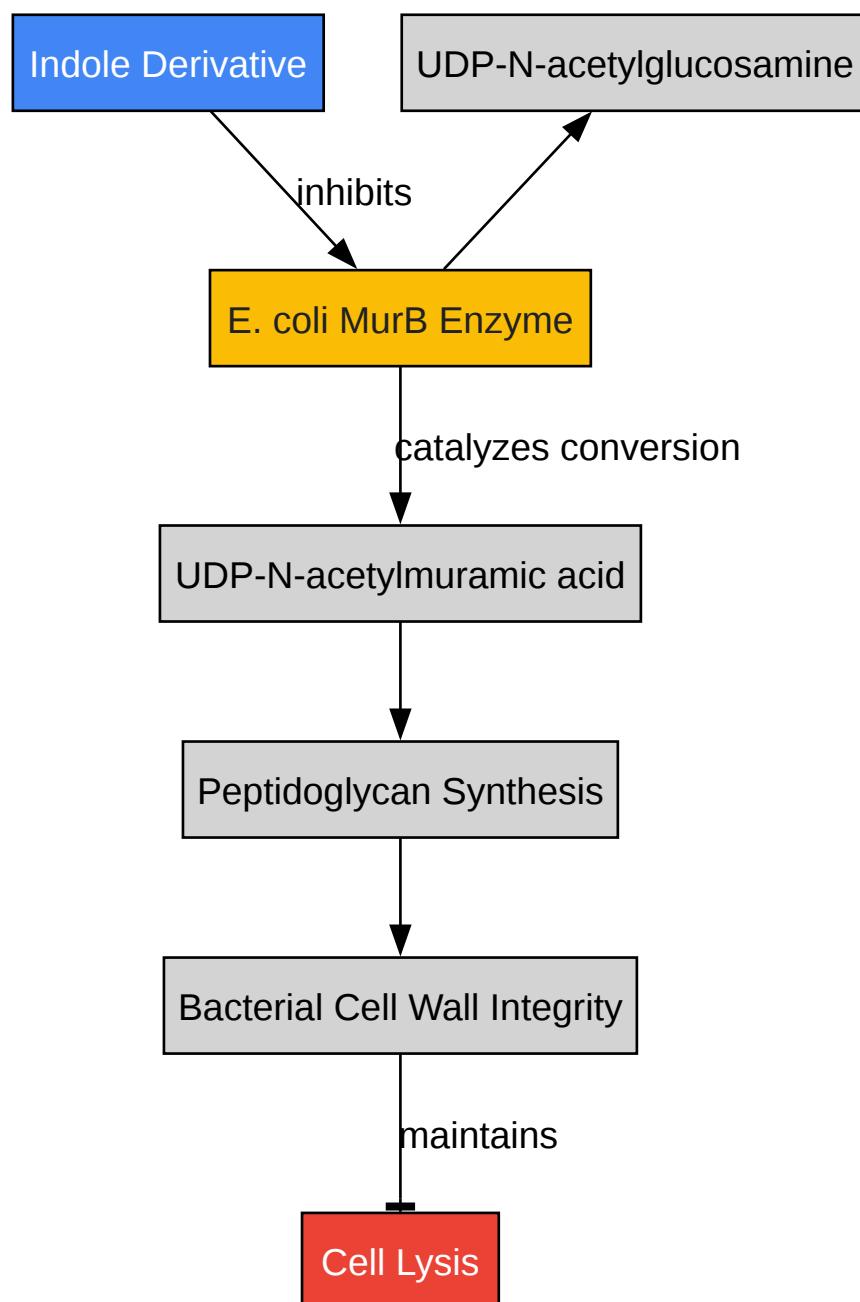
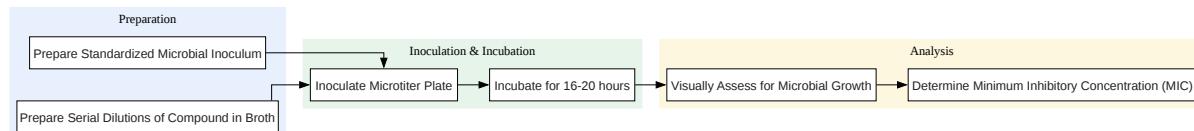
Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
- **Incubation:** Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.









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